molecular formula C7H6ClN3O2S B2986965 2-(1H-Pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride CAS No. 2260937-87-7

2-(1H-Pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride

Cat. No.: B2986965
CAS No.: 2260937-87-7
M. Wt: 231.65
InChI Key: JBJHOONWTLLIBC-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride is a synthetic organic compound that combines the structural features of pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the pyrazole ring, followed by the construction of the thiazole ring. The carboxylic acid group is introduced through carboxylation reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

    Construction of Thiazole Ring: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of Carboxylic Acid Group: Carboxylation can be achieved using carbon dioxide in the presence of a base.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1H-Pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory, antimicrobial, and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid
  • 2-(1H-Pyrazol-3-yl)-1,3-thiazole-4-carboxylic acid
  • 2-(1H-Pyrazol-4-yl)-1,3-thiazole-4-carboxamide

Uniqueness

2-(1H-Pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and thiazole rings provides a versatile scaffold for further functionalization and optimization in various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S.ClH/c11-7(12)5-3-13-6(10-5)4-1-8-9-2-4;/h1-3H,(H,8,9)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJHOONWTLLIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C2=NC(=CS2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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